N-(2-cyanophenyl)-4-fluorobenzenesulfonamide
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Overview
Description
N-(2-cyanophenyl)-4-fluorobenzenesulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a cyano group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-4-fluorobenzenesulfonamide typically involves the reaction of 2-cyanophenylamine with 4-fluorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent such as dichloromethane or chloroform at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanophenyl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
N-(2-cyanophenyl)-4-fluorobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the cyano and fluorine substituents can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyanophenyl)-4-chlorobenzenesulfonamide
- N-(2-cyanophenyl)-4-bromobenzenesulfonamide
- N-(2-cyanophenyl)-4-methylbenzenesulfonamide
Uniqueness
N-(2-cyanophenyl)-4-fluorobenzenesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug development .
Properties
Molecular Formula |
C13H9FN2O2S |
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Molecular Weight |
276.29 g/mol |
IUPAC Name |
N-(2-cyanophenyl)-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C13H9FN2O2S/c14-11-5-7-12(8-6-11)19(17,18)16-13-4-2-1-3-10(13)9-15/h1-8,16H |
InChI Key |
PBGSYJWPOVINNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NS(=O)(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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